Product packaging for 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine(Cat. No.:CAS No. 2320143-33-5)

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine

Cat. No.: B2850637
CAS No.: 2320143-33-5
M. Wt: 186.218
InChI Key: WPHTZOKDYSSHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is a small molecule featuring a pyrimidine core linked to a pyridine ring, a structure frequently explored in medicinal chemistry and chemical biology. Compounds with this scaffold are often investigated for their potential as selective protein kinase inhibitors, given the pyrimidine moiety's ability to bind to ATP pockets in kinase enzymes . As a result, this chemical class is of significant interest in oncology and signal transduction research. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human use. Disclaimer: The specific research applications, mechanism of action, and physicochemical data for this exact compound could not be confirmed from the search. The description above is based on the common properties of its chemical class. It is essential to consult the product's Certificate of Analysis (COA) and Safety Data Sheet (SDS) for accurate specifications, handling, and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4 B2850637 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine CAS No. 2320143-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-N-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHTZOKDYSSHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Pyrimidin-4-amine Core Structures

The pyrimidin-4-amine core is a prevalent motif in a multitude of biologically active compounds. Its synthesis is a well-established field, with several general methodologies available to chemists. These approaches often involve the condensation of a three-carbon component with an amidine or a related nitrogen-containing reactant. nih.gov The versatility of pyrimidine (B1678525) chemistry allows for the creation of a wide array of structurally diverse analogues. researchgate.net

Two primary strategies exist for generating substituted pyrimidines: the condensation of moieties already bearing the desired substituents to form the heterocycle, and the subsequent modification of a pre-formed pyrimidine ring. nih.gov The former is often more efficient. nih.gov Modern techniques have expanded the synthetic chemist's toolkit, incorporating methods that improve yield, efficiency, and environmental friendliness.

Key synthetic strategies for pyrimidin-4-amine and related structures include:

Condensation Reactions: This classical and widely used method involves the reaction of β-keto esters or similar 1,3-dicarbonyl compounds with amidines. organic-chemistry.org Ultrasound irradiation has been shown to promote this cyclocondensation, leading to good or excellent yields of highly substituted 4-pyrimidinols, which can be further converted to aminopyrimidines. organic-chemistry.org

Multi-component Reactions: These reactions offer an efficient way to build molecular complexity in a single step. A ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Another approach utilizes a four-component reaction involving a ketone, malononitrile, sulfur, and formamide (B127407) to produce thieno[2,3-d]pyrimidin-4-amines, a process that is significantly more atom-economical than previous multi-step methods. researchgate.net

Metal-Catalyzed Synthesis: Metal catalysts, particularly palladium, are frequently used in cross-coupling reactions to form C-C or C-N bonds, enabling the introduction of various substituents onto the pyrimidine ring. nih.gov For instance, a Suzuki-Miyaura cross-coupling can be used to introduce aryl groups at the 4-position of the pyrimidine ring. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives, including 4-aminopyrimidines. nih.gov

Synthesis from β-Enaminonitriles: β-enaminonitriles can be reacted with amidine hydrochlorides in the presence of a catalyst like ZnCl₂ to form 4-aminopyrimidines. nih.gov

Synthetic ApproachKey Reactants/ConditionsPrimary Product TypeReference
Condensation Reactionβ-Keto esters and amidines; Ultrasound irradiationSubstituted 4-Pyrimidinols organic-chemistry.org
Three-Component ReactionEnamines, triethyl orthoformate, ammonium acetate; ZnCl₂ catalyst4,5-Disubstituted Pyrimidines organic-chemistry.org
Four-Component ReactionKetone, malononitrile, S₈, formamide; Na₂HPO₄ catalystThieno[2,3-d]pyrimidin-4-amines researchgate.net
From β-Enaminonitrilesβ-Enaminonitriles, amidine hydrochlorides; ZnCl₂ catalyst4-Aminopyrimidines nih.gov
From 2,4-Dichloropyrimidines2,4-dichloro-5-substituted pyrimidine and various amines2,4-Diaminopyrimidines nih.gov

Derivatization Strategies for 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine Scaffolds

Once the core scaffold is synthesized, derivatization allows for the fine-tuning of its chemical and physical properties. For scaffolds related to this compound, a key strategy involves the modification of functional groups on attached substituents.

A notable example involves the synthesis of novel amide derivatives starting from a related diamine precursor, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. frontiersin.org In this work, researchers synthesized a series of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. The synthetic pathway involved the reaction of the starting diamine with various carboxylic acids in the presence of ethyl chloroformate. frontiersin.org This reaction effectively acylates the free amino group on the benzene (B151609) ring, creating an amide linkage.

Two methods were explored for this transformation:

Classical Method: Utilized triethylamine (B128534) as a catalyst in dry chloroform (B151607) (CHCl₃). The reaction proceeded at room temperature over 5 hours. frontiersin.org

Nanoparticle Catalysis: Employed magnesium oxide nanoparticles (MgO NPs) as a catalyst. This method also took place in dry chloroform but was completed in a significantly shorter time. frontiersin.org

The general reaction is depicted as the acylation of the amine with a carboxylic acid derivative to form a new amide. frontiersin.org

Starting MaterialReagentsCatalystProduct TypeReference
6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamineCarboxylic acid, Ethyl chloroformate, CHCl₃TriethylamineN-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)amide frontiersin.org
6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamineCarboxylic acid, Ethyl chloroformate, CHCl₃MgO NanoparticlesN-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)amide frontiersin.org

This derivatization strategy highlights how the peripheral functionality of a complex pyrimidine-containing molecule can be readily modified to generate a library of related compounds for further study.

Molecular Hybridization Approaches in Pyrimidine Chemistry

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties from known bioactive agents into a single molecule. nih.govnih.gov The goal is to create a new hybrid compound with an improved activity profile, better affinity for its target, enhanced selectivity, or a novel mechanism of action compared to the parent molecules. nih.gov

Pyrimidine and its derivatives are highly attractive scaffolds for this approach due to their structural diversity, biological significance, and versatility in chemical conjugation. nih.gov The pyrimidine ring often serves as a central building block or one of the key pharmacophores in the design of hybrid molecules. nih.gov

Key aspects of molecular hybridization in pyrimidine chemistry include:

Combining Pharmacophores: This technique links a pyrimidine-based structure with another active scaffold. For example, pyridine (B92270)–urea scaffolds have been used as a foundational core for developing novel hybrid compounds, where the pyrimidine could be another linked pharmacophore. nih.gov

Leveraging Known Templates: By using well-characterized template compounds, chemists can generate extensive libraries of molecular hybrids. This approach builds upon existing knowledge of physicochemical properties, pharmacological profiles, and structure-activity relationships. nih.gov

Modern Synthetic Methods: The development of hybrid molecules has been accelerated by modern synthetic techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and green chemistry protocols, which allow for more efficient and environmentally friendly syntheses. nih.gov

This strategy has been successfully employed to create hybrid molecules with purine (B94841) and pyrimidine derivatives, for example, in the development of antitumor agents. nih.gov The resulting hybrid compounds often exhibit synergistic effects or dual modes of action, making them promising candidates for further therapeutic development.

Molecular Mechanisms of Action and Target Engagement Studies

Kinase Inhibition Profiles

The primary mechanism of action investigated for compounds related to 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is the inhibition of protein kinases, particularly those critical to cancer progression. Analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been specifically evaluated for their ability to block the activity of Cyclin-Dependent Kinases (CDKs).

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is a known contributor to the development of several types of cancer. Consequently, it has become a significant target for therapeutic intervention. Analogues of N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) have recently been identified as potential candidates for inhibiting the overexpression of CDK2 in cancerous cells. rsc.org In silico studies, employing an integrated computational approach, have been conducted to examine the structural properties and reactivity of NPPA analogues at an electronic level, as well as their molecular interactions with the binding site residues of CDK2. rsc.org These computational models suggest that analogues of this compound establish strong inhibitory interactions within the CDK2 active site. rsc.org

While specific quantitative data for the 6-methyl derivative is not detailed in the available literature, the broader class of N-(pyridin-3-yl)pyrimidin-4-amine analogues has shown promise. For instance, a particularly effective analogue, designated NPPA3, was identified through these computational studies. rsc.org

Inhibition of CDK2/Cyclin A2 Activity

The functional activity of CDK2 is dependent on its association with regulatory proteins known as cyclins, primarily Cyclin A and Cyclin E. The CDK2/Cyclin A complex is crucial for the progression of the cell cycle through the S and G2 phases. Therefore, inhibition of this complex is a key therapeutic strategy.

Research on related pyridine-based 1,3,4-oxadiazole (B1194373) derivatives has demonstrated cytotoxic activity against cancer cell lines, with some compounds showing inhibitory activity against CDK2. researchgate.net Although direct experimental values for this compound are not available, the consistent activity of structurally similar compounds underscores the potential of this chemical scaffold to inhibit the CDK2/Cyclin A2 complex.

Evaluation of Kinase Selectivity and Potency

A critical aspect of developing kinase inhibitors is ensuring their selectivity towards the target kinase to minimize off-target effects. The potency and selectivity of N-(pyridin-3-yl)pyrimidin-4-amine analogues are influenced by the specific substitutions on the pyrimidine (B1678525) and pyridine (B92270) rings.

Computational studies indicate that these analogues can achieve improved protein stability through interactions with crucial active site residues, suggesting a basis for selective binding. rsc.org The binding free energy calculations from these studies reveal strong affinities of these inhibitors towards CDK2. rsc.org For the analogue NPPA3, a strong binding affinity of -68.23 kcal·mol−1 with CDK2 active site residues was calculated, highlighting the potential potency of this class of compounds. rsc.org However, comprehensive experimental kinase selectivity panels for this compound have not been published in the reviewed literature.

Investigation of Other Potential Receptor Interactions and Intracellular Signaling Pathways

Currently, the publicly available research focuses predominantly on the kinase inhibition profile of the N-(pyridin-3-yl)pyrimidin-4-amine scaffold, particularly its interaction with CDK2. There is no significant information available in the reviewed scientific literature regarding the investigation of this compound's interactions with other potential receptors or its effects on alternative intracellular signaling pathways. Further research would be necessary to explore these aspects of its molecular pharmacology.

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological activity of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine derivatives is fundamentally linked to their core structure, which acts as a "privileged scaffold." This scaffold is an isostere of the adenine (B156593) ring of ATP, enabling these molecules to effectively compete for the ATP-binding site in many protein kinases. nih.gov The key structural components essential for its pharmacological effects are the pyrimidine (B1678525) ring, the N-(pyridin-3-yl) group, and the 6-methyl substituent.

The pyrimidine ring system is a cornerstone of this scaffold's activity, frequently found in anticancer drugs approved for clinical use. nih.gov Its nitrogen atoms are crucial for forming hydrogen bonds with the hinge region of kinase enzymes, a common and vital interaction for potent inhibition. researchgate.netresearchgate.net The secondary amine linker provides the necessary flexibility and geometry for the molecule to adopt an optimal conformation within the binding pocket.

Impact of Substitutions on Pharmacological Efficacy

The modification of the this compound scaffold is a cornerstone of rational drug design, with even minor chemical alterations leading to substantial changes in pharmacological efficacy and target selectivity. SAR studies have demonstrated that substitutions on both the pyrimidine and pyridine (B92270) rings can modulate activity.

For instance, in related pyrido[2,3-d]pyrimidine (B1209978) inhibitors, replacing a phenyl group at the 6-position with a 3',5'-dimethoxyphenyl group transformed a broad-spectrum kinase inhibitor into a highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFr). nih.gov This highlights how substitutions can fine-tune the inhibitor's interaction with specific amino acid residues, thereby dictating its selectivity profile. Similarly, adding a [4-(diethylamino)butyl]amino side chain to the 2-position of the core structure led to analogs with enhanced potency and bioavailability. nih.gov

Conversely, substitutions can also be detrimental to activity. Studies on pyridine ring analogs of other bioactive compounds show that bulky or strongly electron-withdrawing groups can reduce biological activity. researchgate.netnih.gov The introduction of certain groups can lead to steric clashes within the binding site or alter the electronic properties of the molecule in a way that weakens key interactions.

The following table summarizes the observed impact of various substitutions on related pyridinyl-pyrimidine scaffolds.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for deciphering the SAR of complex molecules like this compound. rsc.org Techniques such as molecular docking, quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations provide profound insights into how these inhibitors interact with their biological targets at an atomic level. nih.govnih.gov

These in silico methods allow researchers to build predictive models that correlate specific structural features with biological activity. nih.gov By simulating the ligand-protein interactions, scientists can rationalize observed SAR data, predict the activity of novel compounds, and guide the design of next-generation inhibitors with improved potency and selectivity.

Ligand-Protein Interaction Analysis

At the heart of SAR is the analysis of non-covalent interactions between the ligand (the inhibitor) and the protein target. For pyridinyl-pyrimidine-based kinase inhibitors, these interactions are critical for stabilizing the ligand in the ATP-binding pocket. researchgate.net

The nitrogen atoms on the pyrimidine and pyridine rings are key hydrogen bond acceptors and donors. researchgate.net For example, in studies of related inhibitors targeting Glycogen Synthase Kinase-3β (GSK-3β), a pyrimidine hydroxyl group was found to form a crucial hydrogen bond with the catalytic residue Lys 85. researchgate.net Molecular dynamics simulations have further identified that polar interactions, especially electrostatic interactions with key residues like Lysine (Lys) and Aspartate (Asp), are crucial factors influencing the bioactivity of CDK inhibitors. nih.gov Beyond hydrogen bonding, hydrophobic and π-π stacking interactions between the aromatic rings of the inhibitor and hydrophobic residues in the active site also contribute significantly to binding affinity. nih.gov

Molecular Docking and Binding Conformation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. peerj.com This method is instrumental in visualizing how compounds like this compound fit into the active site of a kinase or other target protein. rsc.orgnih.gov

Docking studies can reveal the specific amino acid residues that interact with the inhibitor and the precise conformation the molecule adopts upon binding. peerj.com For instance, simulations can confirm that the pyrimidine core anchors the molecule in the hinge region via hydrogen bonds, while substituted aryl rings occupy adjacent hydrophobic pockets. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to assess the stability of the docked ligand-protein complex over time. rsc.org These simulations have confirmed the stability of complexes between N-(pyridin-3-yl)pyrimidin-4-amine analogs and Cyclin-Dependent Kinase 2 (CDK2), showing that the inhibitor binding stabilizes the protein in a well-folded, compact state. rsc.org Such studies are vital for confirming binding modes predicted by docking and for understanding the dynamic nature of the protein-ligand interaction.

Preclinical Biological Efficacy and Therapeutic Potential

Anti-proliferative Effects in Cancer Cell Lines

Following a comprehensive review of publicly available scientific literature, no specific data on the anti-proliferative effects of the compound 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine in cancer cell lines has been identified. Research on structurally related compounds, such as derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, has been conducted, but direct experimental results detailing the IC50 values or other measures of anti-proliferative activity for the specified molecule are not present in the reviewed sources.

Advanced Research Perspectives and Future Directions

Strategies for Enhancing Target Specificity and Reducing Off-Target Activity

A primary challenge in the development of kinase inhibitors is achieving high specificity for the intended target. Since the ATP-binding pocket is highly conserved across the human kinome, broad-spectrum inhibition can lead to off-target effects. Advanced research employs several sophisticated strategies to refine the selectivity of pyrimidine-based compounds.

Structure-Based Drug Design (SBDD): This rational approach leverages high-resolution crystal structures of the target protein. By identifying unique amino acid residues or sub-pockets in the target's active site that are not present in closely related off-targets, chemists can design modifications to the inhibitor that exploit these differences. For instance, in the development of selective PDE9A inhibitors, key residue differences between the catalytic sites of PDE9A and other phosphodiesterase family members were targeted to achieve remarkable selectivity. nih.gov This principle is applied to pyrimidine (B1678525) scaffolds to add functional groups that form specific hydrogen bonds or van der Waals interactions with non-conserved residues, thereby increasing affinity for the desired target while decreasing it for others.

Scaffold Modification and Bioisosteric Replacement: The pyrimidine ring itself is often used as a bioisostere for other aromatic systems like a phenyl group to improve pharmacokinetic properties. nih.govresearchgate.netnih.gov Further modifications to the core scaffold can fine-tune selectivity. A study on Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors revealed that adding methyl groups to the central pyridine (B92270) or pyrimidine ring could be detrimental to activity by causing a steric clash with the kinase hinge region. nih.gov This highlights how subtle structural changes, guided by molecular modeling, can be used to either favor or prevent binding to certain targets, thus enhancing specificity.

Exploitation of Unique Binding Geometries: The precise arrangement of atoms in the pyridinyl-pyrimidine core can be critical. Research into methionine aminopeptidase (B13392206) (MetAP) inhibitors found that a 2-(2-pyridinyl)-pyrimidine motif was a key pharmacophore capable of chelating a catalytic metal ion. nih.gov Analogs where the nitrogen was moved to the 3-position of the pyridine ring were rendered inactive, demonstrating that specificity can be achieved by designing compounds that rely on a unique binding mode not available to off-targets. nih.gov

Development of Novel Modalities: Moving beyond traditional inhibition, researchers are developing pyrimidine-based molecules as targeted protein degraders (e.g., PROTACs). These heterobifunctional molecules link the target protein to the cell's ubiquitin-proteasome system, leading to its destruction rather than just inhibition. This approach can offer enhanced selectivity, as the formation of a stable ternary complex (inhibitor-target-E3 ligase) is required for activity, adding another layer of specificity beyond simple binding affinity. acs.org

StrategyPrincipleExample Application
Structure-Based Drug Design (SBDD) Exploiting unique amino acid differences in the target's active site.Designing selective PDE9A inhibitors by targeting non-conserved residues. nih.gov
Scaffold Modification Altering the core structure to influence binding and steric interactions.Adding methyl groups to a pyrimidine core to prevent binding to certain kinases via steric hindrance. nih.gov
Unique Binding Geometries Designing molecules that rely on a specific spatial arrangement for activity.Using a 2-(2-pyridinyl)-pyrimidine for metal chelation in MetAP inhibition, where a 3-pyridinyl isomer is inactive. nih.gov
Targeted Protein Degradation Inducing the destruction of a target protein instead of just inhibiting it.Development of selective CDK2 degraders that require formation of a specific ternary complex. acs.org

Rational Design Approaches for Overcoming Therapeutic Resistance Mechanisms

The emergence of therapeutic resistance is a major obstacle in the long-term efficacy of targeted therapies. Cancer cells, in particular, can develop resistance through various mechanisms. Rational drug design provides a powerful toolkit to anticipate and counteract these challenges.

Targeting Known Resistance Mutations: A common resistance mechanism is the acquisition of point mutations in the drug's target protein, which can prevent the inhibitor from binding effectively. A prominent example is the C797S mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to third-generation inhibitors. nih.gov The rational design approach involves creating next-generation compounds that are structurally modified to accommodate or circumvent these mutations, thereby restoring inhibitory activity against the resistant forms of the enzyme. nih.gov

Inhibiting Efflux Pumps: Cancer cells can become resistant by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration. nih.govresearchgate.net Some advanced pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors have been rationally designed to not only inhibit their primary kinase target but to also directly interact with and inhibit the ATPase activity of P-gp. nih.govresearchgate.net This dual-action approach effectively neutralizes the efflux pump, restoring sensitivity to the therapeutic agent.

Combination and Allosteric Inhibition: To preemptively combat the development of resistance, strategies involving the combination of two inhibitors are being explored. For the BCR-ABL1 kinase, preclinical studies have shown that combining a traditional ATP-competitive inhibitor with an allosteric inhibitor (which binds to a different site on the kinase) can suppress the emergence of resistance mutations. nih.gov This dual-site blockade makes it significantly more difficult for the kinase to acquire mutations that would confer resistance to both drugs simultaneously.

Targeting Metabolic Escape Routes: Cancer cells can adapt their metabolic pathways to survive therapy. When the primary de novo pyrimidine synthesis pathway is inhibited, some cancer cells can switch to using alternative nucleoside "salvage" pathways to maintain their supply of essential building blocks for DNA replication. mdpi.com A rational approach to overcome this is the co-targeting of both the de novo and salvage pathways, creating a synthetic lethal scenario where the cancer cell cannot produce the necessary nucleotides and undergoes apoptosis. mdpi.comnih.gov

Resistance MechanismRational Design Strategy
Target Protein Mutations Design next-generation inhibitors that can bind to the mutated protein. nih.gov
Drug Efflux Pumps (e.g., P-gp) Develop dual-function molecules that inhibit both the primary target and the efflux pump. nih.govresearchgate.net
Kinase Reactivation Combine ATP-competitive and allosteric inhibitors to block the target from multiple sites. nih.gov
Metabolic Rewiring Co-inhibit primary and compensatory "salvage" metabolic pathways. mdpi.comnih.gov

Future Directions in Pyrimidine-Based Drug Discovery and Development

The versatility of the pyrimidine scaffold ensures its continued prominence in future drug discovery efforts. Research is expanding into novel applications, more complex molecular designs, and a greater integration with personalized medicine.

Hybrid Molecules and Polypharmacology: The concept of "one molecule, multiple targets" is gaining traction. Researchers are designing hybrid molecules that combine the pyrimidine pharmacophore with other active scaffolds, such as sulfonamides, into a single chemical entity. nih.govresearchgate.net These agents are intended to modulate multiple nodes within a disease-related signaling network simultaneously, which may lead to enhanced efficacy, synergistic effects, and a lower propensity for developing resistance compared to single-target agents.

Targeting Cellular Metabolism: As our understanding of the unique metabolic dependencies of diseased cells grows, pyrimidine-based compounds are being developed to target key metabolic enzymes. Inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, are showing promise as anticancer agents, particularly in acute myeloid leukemia (AML). embopress.org This represents a shift towards starving cancer cells of the essential building blocks they need for rapid proliferation.

Expansion into New Therapeutic Areas: While oncology has been a major focus, the broad biological activity of pyrimidines makes them attractive for a wide range of diseases. nih.govnih.gov Active research is exploring their use as anti-infectives (antibacterial, antifungal, antiviral), anti-inflammatory agents, and treatments for neurological disorders. nih.govnih.govtandfonline.com

Integration with Personalized Medicine: The future of pyrimidine-based therapies will likely involve a biomarker-driven approach. By identifying specific genetic mutations or expression patterns that predict sensitivity to a particular drug, clinicians can select the most effective treatment for individual patients. embopress.org For example, the discovery that the loss of a specific gene (CDK5) increases AML cell sensitivity to DHODH inhibitors could lead to a companion diagnostic test to identify patients most likely to benefit from this therapy. embopress.org This personalized strategy promises to maximize therapeutic benefit while minimizing unnecessary toxicity.

Q & A

Q. What are the standard synthetic routes for preparing 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between pyrimidine and pyridine derivatives. For example, analogous compounds are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the pyridin-3-yl group . Optimization focuses on catalysts (e.g., palladium for coupling), solvent selection (polar aprotic solvents like DMF), and temperature control to enhance yield and purity. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs spectroscopic techniques:

  • NMR (¹H/¹³C) to verify substituent positions and aromatic proton environments .
  • Mass spectrometry (ESI-TOF) for molecular weight confirmation and fragmentation patterns .
  • X-ray crystallography (if crystalline) for definitive stereochemical assignment, though this requires high-purity samples .

Q. What are the solubility challenges for this compound, and how can they be addressed experimentally?

Pyrimidine derivatives often exhibit poor aqueous solubility due to aromaticity and hydrophobic substituents. Strategies include:

  • Using co-solvents (e.g., DMSO-water mixtures) .
  • Derivatization with polar groups (e.g., hydroxyl or amine) to improve hydrophilicity .
  • Nanoformulation (liposomes) for biological assays requiring aqueous media .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity. Molecular docking (AutoDock Vina) identifies potential biological targets by simulating interactions with proteins (e.g., kinases) . For example, morpholine-substituted analogs show improved binding to ATP pockets in kinase assays .

Q. What experimental frameworks resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

  • Metabolite profiling (LC-MS) to identify degradation products .
  • Pharmacokinetic studies (e.g., microsomal stability assays) to assess bioavailability .
  • Proteome-wide profiling (Thermofluor assays) to detect unintended target engagement .

Q. How can SAR studies optimize the methyl and pyridinyl groups for selective kinase inhibition?

Systematic SAR involves:

  • Methyl group modification : Replacing with bulkier groups (e.g., cyclopropyl) to enhance steric hindrance and selectivity .
  • Pyridine substitution : Introducing electron-withdrawing groups (e.g., fluorine) to modulate π-π stacking in kinase active sites .
  • Biological validation : IC50 measurements against kinase panels (e.g., Eurofins KinaseProfiler) .

Q. What strategies mitigate aggregation-induced artifacts in biochemical assays for this compound?

Aggregation can lead to false-positive inhibition. Mitigation includes:

  • Dynamic Light Scattering (DLS) to detect aggregates .
  • Detergent addition (e.g., 0.01% Triton X-100) to disrupt aggregates .
  • Dose-response curves with Hill coefficients >1 to identify non-specific binding .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

The pyrimidine core’s electron-deficient nature facilitates Pd-catalyzed cross-coupling. Substituents alter reactivity:

  • Methyl groups donate electrons via hyperconjugation, reducing electrophilicity at C4 .
  • Pyridinyl groups act as directing groups in C-H activation reactions . Computational tools (Gaussian) model charge distribution to predict reactive sites .

Q. What analytical methods quantify trace impurities in this compound batches?

  • HPLC-PDA/MS identifies impurities at <0.1% levels .
  • NMR relaxation experiments detect low-concentration byproducts .
  • Elemental analysis ensures stoichiometric purity of C, H, N .

Q. How can machine learning accelerate reaction optimization for scaled-up synthesis?

Platforms like ICReDD integrate quantum mechanical calculations with experimental data to predict optimal conditions (e.g., solvent, catalyst loading). For instance, Bayesian optimization reduces trial runs by 70% in similar pyrimidine syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.